4-(1-Methylethyl)phenyl 3-methylbenzoate
Description
4-(1-Methylethyl)phenyl 3-methylbenzoate is a benzoate ester featuring a 3-methyl-substituted benzoyl group and a 4-isopropylphenyl ester moiety. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol. Structurally, the compound combines steric bulk from the isopropyl group at the para position of the phenyl ring with the electron-donating methyl group at the meta position of the benzoate backbone.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)19-17(18)15-6-4-5-13(3)11-15/h4-12H,1-3H3 |
InChI Key |
AWYMMPOIANWWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key distinguishing features are its 3-methylbenzoate core and 4-isopropylphenyl ester group. Comparisons with structurally related esters highlight the impact of substituent position and type:
Table 1: Structural Comparison of Benzoate Esters
Key Observations :
- Electron Effects : The 3-methyl group on the benzoate ring is electron-donating, which may stabilize the ester bond compared to electron-withdrawing groups (e.g., bromine in bromopropylate) .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: Phenyl esters (e.g., phenyl 3,4-diaminobenzoate) typically exhibit lower water solubility than alkyl esters (e.g., methyl 4-tert-butylbenzoate) due to aromatic hydrophobicity .
- Melting Point : Bulky substituents like isopropyl may increase melting points compared to linear alkyl chains, as seen in bromopropylate (mp: ~45–50°C) .
Analytical and Theoretical Insights
- Impurity Profiling : emphasizes rigorous impurity control in pharmaceuticals, suggesting that analogous quality assessments would apply to the target compound during synthesis .
- Computational Studies : employed DFT methods (B3LYP/6-31G(d,p)) to analyze triazolone derivatives. Similar approaches could predict the target’s electronic properties (e.g., HOMO-LUMO gap) and reactivity relative to analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
